2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine
Overview
Description
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine, commonly known as THNIP, is a heterocyclic compound belonging to the imidazopyridine family. It is a versatile synthetic intermediate used in the preparation of a wide range of compounds with potential biological activity. THNIP has been the subject of numerous studies in recent years, with applications ranging from medicinal chemistry to materials science.
Scientific Research Applications
Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
Imidazo[1,2-a]pyridine, a key component in 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine, is recognized for its wide range of applications in medicinal chemistry. This scaffold is involved in the development of therapeutic agents targeting various diseases, including cancer, mycobacterial infections, leishmaniasis, convulsions, microbial infections, viral infections, diabetes, and as proton pump inhibitors and insecticides. The imidazo[1,2-a]pyridine scaffold is featured in several marketed preparations, leading to ongoing research for novel therapeutic derivatives and potential drug-like chemical libraries (Deep et al., 2016).
properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-2-6-14-11-15(9-8-13(14)5-1)16-12-19-10-4-3-7-17(19)18-16/h3-4,7-12H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJMWIGZUHNDRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CN4C=CC=CC4=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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